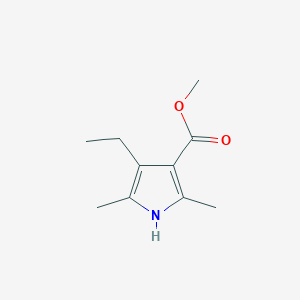

methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-5-8-6(2)11-7(3)9(8)10(12)13-4/h11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZRQKYFYFPRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372451 | |

| Record name | Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27093-38-5 | |

| Record name | Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically begins with commercially available starting materials such as 2,5-dimethylpyrrole and ethyl acetoacetate.

Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 4-ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: 4-ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

Organic Synthesis: Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s pyrrole ring structure is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery and development.

Industry:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, highlighting variations in substituents and their impact on properties:

Key Observations :

Ester Groups: Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl esters, which may influence metabolic stability in biological applications .

Physical Properties :

- The melting point of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (115–118°C) suggests that the addition of a 4-ethyl group could lower the melting point due to increased hydrophobicity and reduced crystallinity .

Synthetic Pathways :

- Analogous compounds are synthesized via condensation reactions between pyrrole precursors and carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic conditions, as seen in the synthesis of ethyl 4-formyl derivatives .

Applications :

- Pyrrole carboxylates are frequently used as intermediates in pharmaceuticals. For example, ethyl 4-formyl analogs are precursors in antimalarial drug development , while chloroacetyl derivatives serve as electrophilic partners in medicinal chemistry .

Biological Activity

Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's synthesis, biological evaluations, and its implications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 181.23 g/mol. Its unique structure features a pyrrole ring with ethyl and methyl substitutions, along with a carboxylate functional group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.23 g/mol |

| Functional Groups | Carboxylate, Pyrrole |

Synthesis

The synthesis of this compound typically involves several steps, including cyclization reactions and functional group modifications. The compound serves as a building block in drug synthesis due to its favorable chemical properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A series of pyrrole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 18 | Antifungal |

| 8c | 20 | Antibacterial |

These findings suggest that modifications to the pyrrole structure can enhance antimicrobial efficacy, making it a promising candidate for further development in this area .

Cancer Cell Inhibition

In addition to antimicrobial properties, this compound has shown potential as an inhibitor of cancer cell growth. Research indicates that pyrrole-based compounds can effectively bind to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. For instance, modifications on the pyrrole core structure led to the discovery of compounds that inhibited tumor growth with IC50 values in the nanomolar range .

Table: Inhibition Potency Against Cancer Cells

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 32 | 1 | Bcl-2/Bcl-xL |

| Compound 4 | 38 | Bcl-2/Bcl-xL |

This highlights the compound's potential role in cancer therapeutics through apoptosis induction mechanisms .

Case Study: Antimicrobial Efficacy

In a study conducted on various synthesized pyrrole derivatives, this compound was evaluated against common bacterial strains. The results demonstrated a significant zone of inhibition compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study: Cancer Cell Growth Inhibition

Another study focused on the compound's ability to induce apoptosis in small-cell lung cancer cell lines. The administration of modified pyrrole compounds resulted in substantial cleavage of PARP and caspase-3 markers within tumor tissues, confirming their efficacy in promoting cancer cell death .

Q & A

Q. How can researchers optimize the synthesis of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate acylating agents and controlling reaction conditions. For example, analogous pyrrole carboxylates (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are synthesized via Friedel-Crafts acylation using substituted benzoyl chlorides under inert atmospheres, achieving yields of 23–66% depending on steric and electronic effects . Key steps include:

- Reagent selection : Use acyl chlorides with electron-withdrawing groups to enhance reactivity.

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves ester derivatives effectively .

Q. What analytical techniques are critical for structural elucidation of methyl-substituted pyrrole carboxylates?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : 1H/13C NMR identifies substitution patterns (e.g., methyl/ethyl groups at δ 2.22–4.34 ppm for esters and δ 1.32–2.66 ppm for alkyl chains) .

- X-ray crystallography : Resolves spatial arrangements, as demonstrated for (4-nitrophenyl)methyl dihydropyrrole carboxylates, revealing intermolecular interactions like nitro-O hydrogen bonds .

- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 309.2–402.2 for related esters) .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during substitution reactions of this compound?

- Methodological Answer : Regioselectivity conflicts arise from competing electronic (e.g., directing effects of ester groups) and steric factors. Strategies include:

- Computational modeling : DFT studies (e.g., on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-pyrrole carboxylates) predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

- Isotopic labeling : Track substitution pathways using deuterated analogs.

- Kinetic studies : Compare reaction rates under varying temperatures and catalysts to identify dominant mechanisms .

Q. What computational approaches validate the stability and reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) and Hirshfeld surface analysis are pivotal:

- DFT : Calculates bond dissociation energies and Fukui indices to predict sites for oxidation/reduction. For example, methyl groups at C2/C5 positions increase steric hindrance, reducing reactivity at C3 .

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts in dihydropyrrole esters) to explain crystallization tendencies .

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for pyrrole carboxylates?

- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., tautomerism) or solvent-induced conformational changes. Mitigation strategies:

- Variable-temperature NMR : Detects tautomeric equilibria (e.g., NH proton exchange in DMSO-d6) .

- Solvent screening : Compare XRD structures crystallized from polar (e.g., methanol) vs. nonpolar solvents to assess packing effects .

- Synchrotron XRD : High-resolution data resolves disorder, as seen in (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]pyrrolo-pyridazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.